Boc-Lys(Nicotinoyl)-OH
Overview
Description
Boc-Lys(Nicotinoyl)-OH is a chemical compound with the molecular formula C17H25N3O5 and a molecular weight of 351.4 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Boc-Lys(Nicotinoyl)-OH is represented by the formula C17H25N3O5 . Unfortunately, the specific structural details are not provided in the search results.
Chemical Reactions Analysis
Boc-Lys(Nicotinoyl)-OH is involved in the protection of amino functions, which is a crucial step in the synthesis of multifunctional targets . The Boc-group plays a significant role in this context, especially in peptide synthesis .
Scientific Research Applications
Polypeptide Synthesis : Boc-Lys(Nicotinoyl)-OH is used in the synthesis of polypeptides, which has implications in understanding human physiological processes and developing treatments for diseases. An example includes the study of Fmoc-L-Lys(Boc)-Gly-OH synthesis, which provides a basis for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
Redox Derivatives in Biomedical Applications : Boc-L-Lysine derivatives have been synthesized with electron donors like phenothiazine or tris(2,2'-bipyridine)ruthenium(II), useful in engineering light-harvesting proteins, photovoltaic cells, and molecular electronic devices (B. Peek et al., 2009).
Thiol Protection and Activation : The compound has been used for protecting and activating thiol functions in cysteine, crucial in peptide chemistry (R. Matsueda et al., 1981).
Antimicrobial Activity : Boc-Lys(Nicotinoyl)-OH derivatives have been synthesized and tested for their antimicrobial activity, showing potential in antimicrobial applications (Sherine N. Khattab, 2005).
Biomedical Applications : Boc-protected lysine derivatives are used in biomedical applications like the modification of single-walled carbon nanotubes, potentially useful in medicinal applications (J. Mulvey et al., 2014).
Synthesis of DTPA-Containing Peptides : The compound has been used in synthesizing DTPA-containing peptides, which have applications in chelating agents for complexing metal ions to peptides (J. Davies & Loai Al-Jamri, 2002).
Peptide Synthesis for Drug Development : Boc-Lys(Nicotinoyl)-OH is used in the synthesis of peptides for drug development, including the synthesis of compounds like Fmoc-Lys(Boc)-OH (S. Wiejak et al., 1999).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the substance comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . It’s important to avoid dust formation and breathing mist, gas, or vapors .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRBXNIOXCRQY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Lys(Nicotinoyl)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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